molecular formula C6H7BrN2O2S B6149998 6-bromo-5-methylpyridine-3-sulfonamide CAS No. 1593448-34-0

6-bromo-5-methylpyridine-3-sulfonamide

Cat. No.: B6149998
CAS No.: 1593448-34-0
M. Wt: 251.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylpyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 5, and a sulfonamide moiety at position 3. The sulfonamide group (–SO₂NH₂) contributes to hydrogen-bonding capabilities and acidity, while bromine and methyl substituents modulate electronic and steric properties.

Properties

CAS No.

1593448-34-0

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Preparation Methods

Radical Bromination of 5-Methylpyridine

Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or dibenzoyl peroxide) is a widely adopted method. The reaction proceeds in carbon tetrachloride (CCl₄) under reflux, targeting the methyl group for bromination.

Representative Procedure

  • Reactants : 5-Methylpyridine (1 equiv), NBS (1.1 equiv), AIBN (0.05 equiv)

  • Solvent : CCl₄

  • Conditions : Reflux at 75°C for 4–6 hours

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (7% ethyl acetate/hexane)

  • Yield : 60–70%

Mechanistic Insight
The AIBN-generated radicals abstract a hydrogen atom from the methyl group, forming a benzyl radical that reacts with NBS to yield the brominated product. Steric and electronic effects direct bromination to position 6.

Diazotization and Bromine Displacement

An alternative route involves diazotization of 5-amino-2-methylpyridine, followed by bromine substitution. This method, adapted from CN101560183B, ensures precise regiocontrol:

Stepwise Protocol

  • Nitration and Reduction : 5-Nitro-2-chloropyridine undergoes condensation with diethyl malonate, followed by decarboxylation and hydrogenation (Pd/C catalyst) to yield 5-amino-2-methylpyridine.

  • Diazotization : Treatment with HBr and NaNO₂ at 0–-10°C generates a diazonium intermediate, which is displaced by bromide to form 6-bromo-5-methylpyridine.

  • Yield : 75–85% (over three steps).

Sulfonation to 6-Bromo-5-Methylpyridine-3-Sulfonyl Chloride

Sulfonation at position 3 is achieved using chlorosulfonic acid (ClSO₃H), which introduces the sulfonyl chloride group. The methyl and bromine substituents direct electrophilic substitution to the meta position.

Optimized Sulfonation Protocol

  • Reactants : 6-Bromo-5-methylpyridine (1 equiv), ClSO₃H (3 equiv)

  • Conditions : 0–5°C, 2 hours (exothermic reaction controlled via ice bath)

  • Workup : Quenching with ice water, extraction with dichloromethane, and drying over MgSO₄

  • Purification : Recrystallization from hexane/ethyl acetate

  • Yield : 65–75%

Critical Parameters

  • Temperature Control : Excess heat promotes polysulfonation byproducts.

  • Solvent Choice : Dichloromethane minimizes side reactions during extraction.

Amination to 6-Bromo-5-Methylpyridine-3-Sulfonamide

The sulfonyl chloride intermediate reacts with ammonia to form the target sulfonamide. Two approaches are prevalent:

Aqueous Ammonia Method

Procedure

  • Reactants : Sulfonyl chloride (1 equiv), NH₄OH (28% aq., 5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Stirring at 25°C for 12 hours

  • Workup : Acidification to pH 2, filtration, and recrystallization from ethanol/water

  • Yield : 80–85%

Gaseous Ammonia Method

Procedure

  • Reactants : Sulfonyl chloride (1 equiv), NH₃ gas (bubbled through solution)

  • Solvent : Dry diethyl ether

  • Conditions : 0°C, 2 hours

  • Workup : Solvent evaporation and column chromatography (SiO₂, 10% MeOH/CH₂Cl₂)

  • Yield : 75–80%

Side Reactions

  • Excess ammonia may lead to over-amination or salt formation, necessitating precise stoichiometry.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield:

ParameterLaboratory ScaleIndustrial Scale
Bromination SolventCCl₄Chlorobenzene (safer)
Sulfonation Temperature0–5°C-10°C (jacketed reactor)
Ammonia SourceAqueous NH₃NH₃ gas (recycled)
Yield70–85%85–90%

Key Industrial Adaptations

  • Continuous-flow reactors for bromination and sulfonation steps reduce reaction times.

  • Automated pH control during amination minimizes manual intervention.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Radical BrominationHigh regioselectivityRequires toxic CCl₄
DiazotizationNo radical initiatorsMulti-step, lower overall yield
Aqueous AmmoniaSimplicityRisk of hydrolysis byproducts
Gaseous AmmoniaHigher puritySpecialized equipment needed

Emerging Techniques and Innovations

Recent advances focus on catalytic systems and green chemistry:

  • Photocatalytic Bromination : Visible-light-mediated bromination reduces reliance on hazardous solvents.

  • Enzyme-Mediated Sulfonation : Biocatalysts (e.g., sulfotransferases) offer milder conditions but remain experimental.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation and Reduction: Products include sulfonic acids and amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

6-Bromo-5-methylpyridine-3-sulfonamide is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methyl groups contribute to the compound’s binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Reference ID
6-Bromo-5-methylpyridine-3-sulfonamide Br (6), CH₃ (5), SO₂NH₂ (3) C₆H₇BrN₂O₂S Sulfonamide, Bromine, Methyl N/A
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Br (5), OCH₃ (2), SO₂NH–(2,4-F₂C₆H₃) C₁₂H₈BrF₂N₂O₃S Methoxy, Fluorinated aryl
5-Bromo-6-chloropyridine-3-sulfonyl chloride Br (5), Cl (6), SO₂Cl (3) C₅H₂BrCl₂NO₂S Sulfonyl chloride, Halogens
6-Bromopyridin-3-amine Br (6), NH₂ (3) C₅H₅BrN₂ Amine

Key Observations :

  • Positional Isomerism : The bromine position varies (e.g., 5 vs. 6 in vs. target compound), impacting electronic distribution and steric hindrance.
  • Functional Groups : Sulfonamide (–SO₂NH₂) vs. sulfonyl chloride (–SO₂Cl) in alters reactivity; sulfonamides are stable and biologically relevant, while sulfonyl chlorides are reactive intermediates .
  • Substituent Effects : Methyl groups enhance lipophilicity compared to methoxy (–OCH₃) or halogens (Cl, F), influencing solubility and membrane permeability .

Physicochemical Properties

Available data for related compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
6-Bromopyridin-3-amine 173.01 Not reported Not reported Moderate in DMSO
5-Bromo-6-chloropyridine-3-sulfonyl chloride 303.95 Not reported Not reported Reacts with H₂O
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide 401.18 Not reported Not reported Likely polar aprotic solvents

Insights :

  • The sulfonamide group in the target compound likely increases water solubility compared to sulfonyl chlorides, which hydrolyze readily .
  • Bromine and methyl groups may lower solubility in aqueous media compared to amine derivatives like 6-bromopyridin-3-amine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-5-methylpyridine-3-sulfonamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer :

  • Step 1 : Begin with bromination of a methyl-substituted pyridine precursor. Traditional bromination (e.g., using NBS or Br₂) may require optimization of solvent (e.g., DCM or CCl₄) and temperature (40–80°C) to avoid over-bromination .
  • Step 2 : Sulfonylation via reaction with sulfonyl chloride under inert conditions (e.g., N₂ atmosphere), using a base like pyridine or triethylamine to neutralize HCl byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
  • Step 3 : Employ advanced techniques (e.g., microwave-assisted synthesis) to enhance yield and reduce reaction time. For example, microwave irradiation at 100°C for 15 minutes can improve efficiency compared to conventional heating .

Q. Which analytical techniques are most reliable for characterizing 6-bromo-5-methylpyridine-3-sulfonamide, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Tools : Use 1H^1H/13C^{13}C NMR to confirm substituent positions and purity. For example, the methyl group at position 5 should appear as a singlet (~δ 2.5 ppm), while the sulfonamide protons may show broad peaks (~δ 7-8 ppm) .
  • Cross-Validation : Combine LC-MS (for molecular ion confirmation) and IR spectroscopy (to validate sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • Contradiction Resolution : If NMR signals overlap, use 2D techniques (e.g., COSY, HSQC) or compare with structurally similar compounds (e.g., 5-bromo-2-fluoro-3-methylpyridine) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyridine ring be achieved to modify 6-bromo-5-methylpyridine-3-sulfonamide for targeted applications?

  • Methodological Answer :

  • Strategy 1 : Exploit the bromine atom for Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Optimize solvent (THF/toluene) and base (Na₂CO₃) to prevent debromination .
  • Strategy 2 : Protect the sulfonamide group with tert-butyldimethylsilyl (TBS) chloride before introducing additional substituents. Deprotect later using TBAF .
  • Challenge : Competing reactivity at the methyl group (position 5) may require directed ortho-metalation with LDA or s-BuLi .

Q. What experimental approaches can address contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer :

  • Approach 1 : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in HeLa vs. HEK293 cell viability assays .
  • Approach 2 : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing Br with Cl or modifying the methyl group). Compare binding affinities using SPR or ITC .
  • Data Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm activity .

Q. How does the sulfonamide group influence reactivity in palladium-catalyzed cross-coupling reactions, and what strategies mitigate side reactions?

  • Methodological Answer :

  • Mechanistic Insight : The sulfonamide’s electron-withdrawing nature deactivates the pyridine ring, slowing oxidative addition. Use electron-rich ligands (e.g., XPhos) to enhance catalyst turnover .
  • Side Reaction Mitigation : Additives like silver oxide (Ag₂O) can suppress undesired protodehalogenation. Monitor byproducts via GC-MS .
  • Alternative Pathways : Explore copper-mediated Ullmann coupling for bromine substitution under milder conditions (e.g., CuI, DMF, 80°C) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of 6-bromo-5-methylpyridine-3-sulfonamide under acidic vs. basic conditions?

  • Methodological Answer :

  • Hypothesis Testing : Conduct controlled stability studies (e.g., incubate the compound in 0.1 M HCl vs. 0.1 M NaOH at 25°C). Monitor degradation via HPLC at 254 nm .
  • Root Cause : Discrepancies may arise from trace metal impurities (e.g., Fe³⁺) accelerating hydrolysis. Use chelating agents (e.g., EDTA) in buffers to stabilize the compound .
  • Documentation : Publish full experimental details (e.g., solvent purity, agitation speed) to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.